Chemical structure and properties of 2,3-Dichloro-4-(difluoromethoxy)mandelic acid
Chemical structure and properties of 2,3-Dichloro-4-(difluoromethoxy)mandelic acid
An In-depth Technical Guide to 2,3-Dichloro-4-(difluoromethoxy)mandelic acid
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichloro-4-(difluoromethoxy)mandelic acid, a complex aromatic alpha-hydroxy acid. While specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from structurally related compounds to present a scientifically grounded perspective. We will explore its structural features, propose a viable synthetic pathway, discuss methods for analytical characterization, and evaluate its potential applications in pharmaceutical and agrochemical research. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties imparted by its distinct substitution pattern.
Introduction and Strategic Importance
Mandelic acid and its derivatives are cornerstone intermediates in the synthesis of a wide array of pharmaceuticals, valued for their chiral nature and versatile reactivity.[1] The title compound, 2,3-Dichloro-4-(difluoromethoxy)mandelic acid, is a highly functionalized analog designed to explore novel chemical space. Its strategic importance stems from the specific combination of substituents on the phenyl ring, each chosen to modulate the molecule's physicochemical and biological properties.
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Mandelic Acid Core: As an alpha-hydroxy acid (AHA), the core structure provides a chiral center and key functional groups (hydroxyl and carboxylic acid) for further chemical modification or for direct interaction with biological targets.[2][3] It is known to possess antibacterial properties and is a precursor to drugs like cyclandelate and homatropine.[1]
-
2,3-Dichloro Substitution: The vicinal dichloro pattern significantly increases the molecule's lipophilicity and electron-withdrawing character. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity to protein targets, improve membrane permeability, and block sites of metabolic degradation, thereby increasing the compound's in vivo half-life.
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4-Difluoromethoxy Group (OCF₂H): The difluoromethoxy group is a modern functional motif of high interest in drug discovery.[4] It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or methoxy groups. Its inclusion can profoundly impact a molecule's pKa, membrane transport, and metabolic stability, often improving its overall drug-like properties.[4]
This guide will deconstruct the molecule to provide a predictive but robust framework for its synthesis and application.
Chemical Structure and Physicochemical Properties
The structure combines a mandelic acid backbone with a heavily substituted phenyl ring. While experimental data for this specific compound is not publicly available, we can infer its likely properties based on known analogs.
Chemical Structure:
Table 1: Predicted Physicochemical Properties
| Property | Value / Prediction | Basis of Prediction / Source |
| IUPAC Name | 2-(2,3-dichloro-4-(difluoromethoxy)phenyl)-2-hydroxyacetic acid | Standard Nomenclature |
| Molecular Formula | C₉H₆Cl₂F₂O₄ | Calculated |
| Molecular Weight | 287.05 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Analogy with mandelic acid and its fluorinated derivatives.[1] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., ether, ethyl acetate, methanol) and sparingly soluble in water. | Based on the properties of the mandelic acid core and increased lipophilicity from substituents.[1] |
| Chirality | Contains one chiral center at the alpha-carbon, existing as (R) and (S) enantiomers. | Inherent to the mandelic acid scaffold.[1] |
| Predicted Melting Point | >110 °C | Based on melting points of related di-substituted mandelic acids like 2,3-difluoromandelic acid (109-113 °C) and 3,5-difluoromandelic acid (135-139 °C). |
Proposed Synthesis and Experimental Protocol
A logical and robust synthesis can be proposed via a retrosynthetic analysis, starting from the target molecule and working backward to commercially available precursors. The key transformation is the well-established conversion of a substituted benzaldehyde to a mandelic acid.
Retrosynthetic Analysis
The primary disconnection is at the alpha-carbon, tracing the mandelic acid back to its parent benzaldehyde via a cyanohydrin intermediate. The benzaldehyde itself can be constructed from simpler chlorinated and hydroxylated aromatics.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: A Two-Stage Synthesis
This protocol outlines a plausible laboratory-scale synthesis. Extreme caution must be exercised in Stage 2 due to the use of highly toxic potassium cyanide. [5] All operations involving cyanide must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Stage 1: Synthesis of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde (Precursor)
This stage focuses on building the substituted benzaldehyde. The critical step is the difluoromethoxylation of a phenolic precursor.
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Formylation of 2,3-Dichlorophenol: Start with commercially available 2,3-dichlorophenol. An ortho-formylation reaction (e.g., Duff reaction or Reimer-Tiemann reaction) can be used to install an aldehyde group. A more modern approach would involve lithiation and quenching with DMF. The primary target is the sterically accessible position para to the hydroxyl group, yielding 2,3-Dichloro-4-hydroxybenzaldehyde.
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Difluoromethoxylation: The difluoromethoxy group can be installed using several modern methods.[4] A common and effective method involves reacting 2,3-dichloro-4-hydroxybenzaldehyde with a difluoromethylating agent like sodium 2-chloro-2,2-difluoroacetate in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent like DMF at elevated temperatures.[6][7]
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Detailed Step: To a stirred solution of 2,3-dichloro-4-hydroxybenzaldehyde (1.0 eq) and cesium carbonate (0.05 eq) in DMF/water, add sodium 2-chloro-2,2-difluoroacetate (2.5 eq).[6]
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Heat the reaction mixture to 100 °C for 3-4 hours, monitoring by TLC or LC-MS.
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After cooling, acidify the mixture with HCl and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude oil/solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde.
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Stage 2: Conversion to 2,3-Dichloro-4-(difluoromethoxy)mandelic acid
This stage employs the classical Strecker synthesis for alpha-hydroxy acids.[8][9]
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Formation of the Mandelonitrile Intermediate:
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Safety First: Prepare a solution of potassium cyanide (1.2 eq) in water. Handle with extreme care.[5]
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In a separate flask, add 2,3-dichloro-4-(difluoromethoxy)benzaldehyde (1.0 eq) to a stirred, saturated solution of sodium bisulfite in water to form the bisulfite addition compound.[5][10]
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Cool the mixture in an ice bath and slowly add the potassium cyanide solution.
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Stir vigorously for 1-2 hours at 0-5 °C, then allow to warm to room temperature and stir for an additional 2-3 hours. The reaction should result in the formation of an oily layer of the mandelonitrile.
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Extract the mixture with diethyl ether. Wash the combined ether extracts carefully with water and then brine to remove any residual cyanide. Dry over anhydrous magnesium sulfate.
-
-
Hydrolysis of the Nitrile:
-
Caution: This step generates HCl fumes. Perform in a fume hood.
-
Carefully concentrate the ether solution to obtain the crude mandelonitrile.
-
Immediately add concentrated hydrochloric acid (approx. 10 volumes).[8][11]
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Stir the mixture at room temperature for 12 hours, then heat on a steam bath for 4-6 hours to drive the hydrolysis to completion and remove excess HCl.
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Upon cooling, the mandelic acid product, along with ammonium chloride, should precipitate.
-
Filter the solid and wash with cold water.
-
-
Purification:
-
The crude solid is a mixture of the target acid and ammonium chloride.[11]
-
Selective extraction is required. Transfer the solid to a flask and extract with a hot organic solvent in which the mandelic acid is soluble but ammonium chloride is not, such as ether or hot benzene.[8][11]
-
Filter the hot solution to remove the inorganic salt.
-
Cool the filtrate slowly to crystallize the product. For enhanced purity, a second recrystallization from a suitable solvent system (e.g., toluene/hexane) may be necessary.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 2,3-Dichloro-4-(difluoromethoxy)mandelic acid.
-
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The following are expected spectral characteristics based on the proposed structure.
-
¹H NMR:
-
A triplet signal between δ 6.5-7.5 ppm with a characteristic J-H coupling of ~74 Hz for the proton of the OCF₂H group.
-
Aromatic protons appearing as distinct singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).
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A singlet for the alpha-proton (-CH (OH)-) around δ 5.0-5.5 ppm.
-
Broad singlets for the hydroxyl and carboxylic acid protons, which are D₂O exchangeable.
-
-
¹³C NMR:
-
A triplet for the OC F₂H carbon due to C-F coupling.
-
Signals for the two distinct chlorinated aromatic carbons and the two non-chlorinated aromatic carbons.
-
A signal for the alpha-carbon around δ 70-80 ppm.
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A signal for the carboxylic acid carbonyl carbon (>δ 170 ppm).
-
-
¹⁹F NMR:
-
A doublet signal corresponding to the two equivalent fluorine atoms, coupled to the proton of the OCF₂H group.
-
-
Mass Spectrometry (HRMS):
-
The high-resolution mass spectrum should show the molecular ion [M-H]⁻ or [M+H]⁺ corresponding to the exact mass of C₉H₆Cl₂F₂O₄.
-
A characteristic isotopic pattern for the presence of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) will be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy:
-
A very broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretch.
-
A sharp absorption band for the alcohol O-H stretch around 3400-3500 cm⁻¹.
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A strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.
-
C-F and C-Cl stretching absorptions in the fingerprint region (1000-1300 cm⁻¹ and 600-800 cm⁻¹, respectively).
-
Potential Applications and Future Research
The unique combination of functional groups suggests several high-value applications for this molecule, particularly in life sciences research.
Caption: Workflow for the application of the title compound.
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Chiral Building Block for Pharmaceuticals: As a chiral alpha-hydroxy acid, it is an ideal starting material for the enantioselective synthesis of complex drug molecules. The heavy substitution pattern could lead to novel derivatives of existing drugs with improved potency, selectivity, or pharmacokinetic profiles.[12]
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Agrochemical Development: Fluorine and chlorine-containing compounds are prevalent in modern agrochemicals.[12] This molecule could serve as a scaffold for new classes of herbicides, fungicides, or pesticides, where the difluoromethoxy group can enhance metabolic stability in the field.
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Probing Biological Systems: The compound can be used as a chemical probe to study enzyme active sites or receptor binding pockets where its specific electronic and steric properties might confer high-affinity binding. Its inherent antibacterial properties, derived from the mandelic acid core, could be significantly modulated by the substituents, warranting investigation against a panel of bacterial strains.[13]
Future Research Directions:
-
Enantioselective Synthesis: Development of a catalytic, asymmetric synthesis to access the (R) and (S) enantiomers directly, which is critical for pharmaceutical development.
-
Biological Screening: A broad screening campaign to assess its activity as an antibacterial, antifungal, or antiviral agent.
-
Derivatization: Esterification or amidation of the carboxylic acid and hydroxyl groups to create a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
2,3-Dichloro-4-(difluoromethoxy)mandelic acid represents a molecule of significant synthetic interest, positioned at the intersection of classical organic chemistry and modern medicinal chemistry. While its synthesis is non-trivial, requiring careful handling of hazardous reagents, the proposed pathway is based on reliable and well-documented transformations. Its unique structural motifs—a chiral core, vicinal dichlorination, and a difluoromethoxy group—make it a highly attractive scaffold for the development of novel pharmaceuticals and agrochemicals. The analytical and application frameworks provided in this guide offer a solid foundation for researchers aiming to synthesize, characterize, and ultimately exploit the potential of this complex and promising chemical entity.
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